N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with phenyl and dimethylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines under catalytic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to amines.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction reactions yield N-oxides and amines, respectively.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also explored as CDK inhibitors.
Phenyl-1,2,4-triazoles: These compounds have similar aromatic substituents and exhibit comparable biological activities.
Uniqueness
N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C26H22N4 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-18-13-19(2)15-21(14-18)29-25-24-23(20-9-5-3-6-10-20)16-30(26(24)28-17-27-25)22-11-7-4-8-12-22/h3-17H,1-2H3,(H,27,28,29) |
InChI Key |
FNQGLRPOMIVCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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